

# 5-Fluoro-1H-indazole-3-carbaldehyde molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5-Fluoro-1H-indazole-3-carbaldehyde

**Cat. No.:** B1322215

[Get Quote](#)

An In-Depth Technical Guide to **5-Fluoro-1H-indazole-3-carbaldehyde**: A Core Moiety in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The indazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Its unique bicyclic aromatic system provides a rigid framework for orienting functional groups, enabling precise interactions with biological targets. Within this important class of heterocycles, **5-Fluoro-1H-indazole-3-carbaldehyde** has emerged as a particularly valuable synthetic intermediate. Its strategic placement of a fluorine atom and a reactive aldehyde group makes it a versatile building block for constructing complex molecules, most notably kinase inhibitors used in oncology.<sup>[1]</sup>

This guide serves as a comprehensive technical resource, consolidating critical information on the physicochemical properties, synthesis, characterization, and applications of **5-Fluoro-1H-indazole-3-carbaldehyde**. Moving beyond a simple recitation of data, this document provides field-proven insights and explains the causality behind experimental choices, empowering researchers to effectively utilize this compound in their drug discovery programs.

# Core Physicochemical and Structural Characteristics

**5-Fluoro-1H-indazole-3-carbaldehyde** is a yellowish solid at room temperature.[1] Its molecular structure is defined by a fused benzene and pyrazole ring system, with a fluorine atom at position 5 and a carbaldehyde group at position 3. The fluorine substitution is a critical feature, often introduced by medicinal chemists to enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidate. The aldehyde group provides a reactive handle for a wide array of subsequent chemical transformations.

Table 1: Key Physicochemical Properties

| Property                | Value                                           | Source |
|-------------------------|-------------------------------------------------|--------|
| Molecular Weight        | <b>164.14 g/mol</b>                             | [2]    |
| Molecular Formula       | C <sub>8</sub> H <sub>5</sub> FN <sub>2</sub> O | [2]    |
| CAS Number              | 485841-48-3                                     | [3]    |
| IUPAC Name              | 5-fluoro-1H-indazole-3-carbaldehyde             | [3]    |
| LogP                    | 1.4 - 1.83                                      | [2][3] |
| Hydrogen Bond Donors    | 1                                               | [2][3] |
| Hydrogen Bond Acceptors | 2                                               | [3]    |

| Canonical SMILES | O=CC1=NNC2=CC=C(F)C=C21 | [3] |

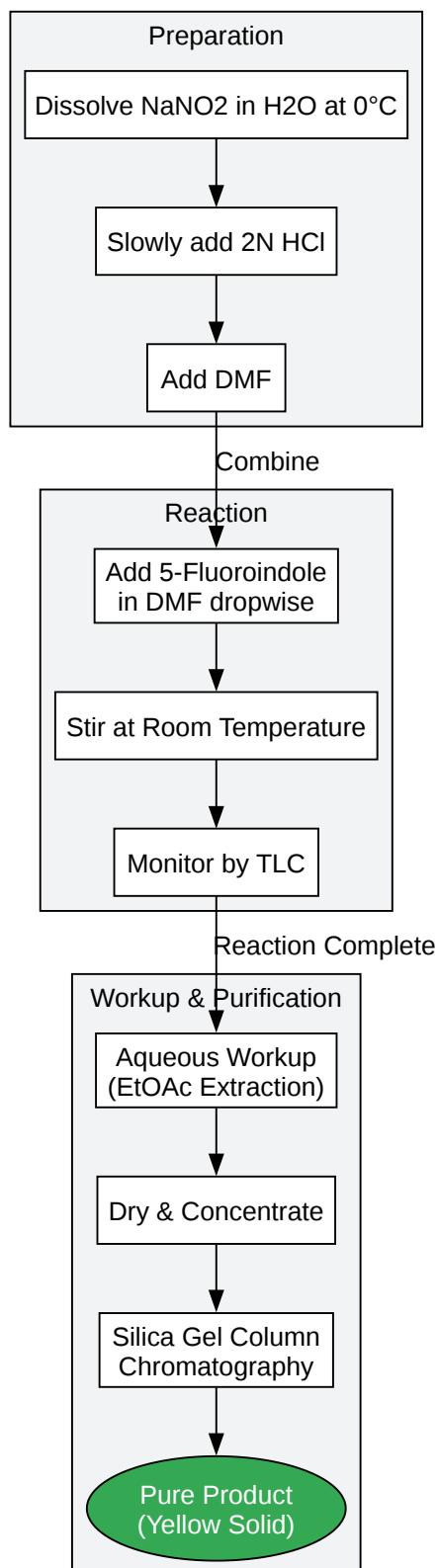
Caption: Chemical structure of **5-Fluoro-1H-indazole-3-carbaldehyde**.

## Synthesis and In-Process Validation Expertise & Experience: Rationale for Synthetic Strategy

The construction of the 3-substituted indazole core can be approached through various synthetic routes. However, for producing 3-carboxaldehyde derivatives, a direct and efficient method involves the acid-mediated nitrosation of the corresponding indole precursor.[1][4] This

strategy is advantageous as it leverages readily available indole starting materials and often proceeds with high regioselectivity. The reaction mechanism is proposed to involve the formation of a 3-nitrosoindole intermediate, which undergoes a ring-opening and subsequent ring-closure cascade to yield the desired indazole-3-carbaldehyde.<sup>[4]</sup> This one-pot transformation is generally high-yielding, particularly for indoles bearing electron-withdrawing groups like the fluorine atom in this case.

## Experimental Protocol: Synthesis from 5-Fluoroindole


This protocol is adapted from an optimized procedure for the direct synthesis of 1H-indazole-3-carboxaldehyde derivatives.<sup>[1]</sup> It represents a self-validating system where successful execution, coupled with the described analytical checks, ensures the formation of the correct product.

### Materials and Reagents:

- 5-Fluoroindole
- Sodium Nitrite (NaNO<sub>2</sub>)
- Hydrochloric Acid (HCl), 2 N aqueous solution
- Dimethylformamide (DMF)
- Ethyl Acetate (EtOAc)
- Petroleum Ether
- Deionized Water
- Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
- Silica gel for column chromatography
- TLC plates (silica gel 60 F<sub>254</sub>)

### Step-by-Step Procedure:

- Preparation of Nitrosating Agent: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath (0 °C), dissolve sodium nitrite (e.g., 8 equivalents) in a minimal amount of deionized water. Slowly add 2 N HCl (e.g., 7 equivalents) to the solution while maintaining the temperature at 0 °C. Stir the resulting mixture under an inert atmosphere (e.g., Argon) for 10-15 minutes. Add DMF to this mixture.
- Reaction Initiation: Dissolve 5-fluoroindole (1 equivalent) in a separate portion of DMF. Add this solution dropwise to the cold nitrosating agent mixture from Step 1.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress should be monitored to ensure completion.
- In-Process Validation (TLC Monitoring): The reaction can be monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase is petroleum ether/EtOAc (8:2 v/v). The starting material (5-fluoroindole) will have a different R<sub>f</sub> value than the product. The reaction is complete when the spot corresponding to the starting material has been consumed. For **5-Fluoro-1H-indazole-3-carbaldehyde**, the expected R<sub>f</sub> is approximately 0.35 in this system. [\[1\]](#)
- Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purification: The crude product should be purified by column chromatography on silica gel. The same eluent system used for TLC (petroleum ether/EtOAc, 8:2) is a good starting point for the column separation to yield the pure compound as a yellowish solid.[\[1\]](#) An expected yield for this reaction is high, typically in the range of 85-90%.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of the target compound.

# Utility in Drug Discovery and Medicinal Chemistry

The true value of **5-Fluoro-1H-indazole-3-carbaldehyde** lies in its role as a versatile synthetic precursor. The indazole core is a key pharmacophore in numerous approved kinase inhibitors, including Axitinib (Inlyta®) and Pazopanib (Votrient®), which target Vascular Endothelial Growth Factor Receptors (VEGFR) implicated in tumor angiogenesis.<sup>[1]</sup>

The 3-carbaldehyde group is an exceptionally useful functional handle for synthetic elaboration:

- Reductive Amination: It can be readily converted into secondary or tertiary amines, a common strategy for introducing side chains that can occupy specific pockets in an enzyme's active site.
- Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (5-Fluoro-1H-indazole-3-carboxylic acid), which can then be used in amide bond-forming reactions.<sup>[5][6]</sup>
- Nucleophilic Addition: It can react with Grignard or organolithium reagents to form secondary alcohols.
- Wittig-type Reactions: The aldehyde can be converted into alkenes, providing a scaffold for further functionalization.



[Click to download full resolution via product page](#)

Caption: Synthetic utility of the 3-carbaldehyde functional group.

## Analytical Characterization Profile

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Table 2: Expected Analytical Data

| Technique           | Expected Observations                                                                                                                                                  |
|---------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | Signals in the aromatic region (7.0-8.5 ppm). A distinct singlet for the aldehyde proton (>10 ppm). A broad singlet for the N-H proton of the indazole ring (>13 ppm). |
| <sup>13</sup> C NMR | Signal for the aldehyde carbonyl carbon (~185-190 ppm). Signals in the aromatic region, with C-F coupling visible for carbons near the fluorine atom.                  |
| <sup>19</sup> F NMR | A singlet or multiplet corresponding to the fluorine atom on the aromatic ring.                                                                                        |
| IR Spectroscopy     | A strong C=O stretching band for the aldehyde (~1670-1685 cm <sup>-1</sup> ). An N-H stretching band (~3300 cm <sup>-1</sup> ).                                        |

| Mass Spectrometry | A molecular ion peak [M+H]<sup>+</sup> or [M-H]<sup>-</sup> corresponding to the calculated molecular weight (164.14). |

## Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling **5-Fluoro-1H-indazole-3-carbaldehyde**.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |
|-----------|-------------|-------------------|
|-----------|-------------|-------------------|

| GHS07 | Warning | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H332: Harmful if inhaled.[3] H335: May cause respiratory irritation.[3] |

Handling and Storage Recommendations:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]
- Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses or a face shield.[7][8]
- Handling: Avoid all personal contact, including inhalation of dust.[9] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10]
- Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.[8]

## Conclusion

**5-Fluoro-1H-indazole-3-carbaldehyde** is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable building block for medicinal chemists. By understanding the principles outlined in this guide—from the rationale behind its synthesis to its potential for creating complex, biologically active molecules—researchers are better equipped to leverage this key intermediate in the development of next-generation therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Fluoro-1H-indazole-3-carbaldehyde | C8H5FN2O | CID 22056130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. 5-Fluoro-1H-indazole-3-carboxylic acid - Anichem [anichemllc.com]
- 6. chemimpex.com [chemimpex.com]
- 7. aksci.com [aksci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- To cite this document: BenchChem. [5-Fluoro-1H-indazole-3-carbaldehyde molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1322215#5-fluoro-1h-indazole-3-carbaldehyde-molecular-weight]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)